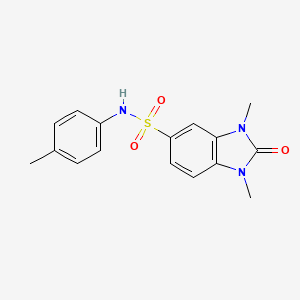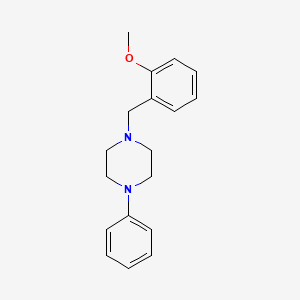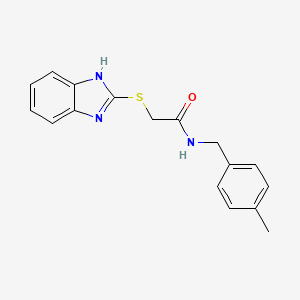![molecular formula C16H17F3N2 B5615544 N-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5615544.png)
N-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)benzyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate steps to introduce specific functional groups like the pyridinyl and the trifluoromethyl groups. For instance, triamines derived from 2,6-bis(aminomethyl)pyridine have been synthesized through methods that allow for the control over the molecular architecture and the introduction of functional groups in specific positions on the molecule (Bernauer, Chuard, & Stoeckli-Evans, 1993).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows a variety of bonding arrangements and coordination geometries, especially in complexes. The equilibrium behavior in solution and the formation of complexes with metals like Cu(II) have been explored, demonstrating the compound's ability to coordinate to metals through specific groups, leading to pentacoordinated structures in some cases (Bernauer, Chuard, & Stoeckli-Evans, 1993).
Chemical Reactions and Properties
The compound's chemical reactivity can be inferred from related studies, which show how the presence of functional groups like the pyridinyl and ethanamine groups contribute to its reactivity. For example, reactions involving palladium(II) acetate have been used to synthesize novel tridentate ligands, indicating a potential for the compound to participate in complex formation and catalysis (Singh et al., 2019).
Propriétés
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c1-21(11-9-15-4-2-3-10-20-15)12-13-5-7-14(8-6-13)16(17,18)19/h2-8,10H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYVDVRMMSDUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-(pyridin-2-yl)ethyl]{[4-(trifluoromethyl)phenyl]methyl}amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5615463.png)

![2-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5615488.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5615495.png)

![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5615523.png)

![1-(2-pyridinyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5615536.png)
![(4-tert-butylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5615549.png)
![1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine](/img/structure/B5615557.png)
![8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615563.png)
![N-(4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5615570.png)

